3,3-Diphenylpropene
Description
3,3-Diphenylpropene (C₁₅H₁₄, MW = 194.27 g/mol) is an aromatic alkene characterized by two phenyl groups attached to the third carbon of a propene chain. It is synthesized via hydrodeoxygenation of 1,3-diphenyl-propen-3-one, achieving 72.1% selectivity at 160°C . Alternative synthetic routes involve Wittig-type reactions using dimethyl sulfinyl anion, NaH, and triphenylmethylphosphonium bromide, yielding a mixture of this compound (65%), 1,1-diphenylpropene (10%), and diphenylacetaldehyde (25%) . The purified compound exhibits a melting point of 14.5–16°C and is naturally found in Dalbergia species, where it may contribute to bioactive properties .
Properties
CAS No. |
3542-14-1 |
|---|---|
Molecular Formula |
C15H14 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
1-phenylprop-2-enylbenzene |
InChI |
InChI=1S/C15H14/c1-2-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h2-12,15H,1H2 |
InChI Key |
MUFTXXUPGWDJLU-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physical Properties
Key structural isomers of 3,3-diphenylpropene include 1,1-diphenylpropene and 1,2-diphenylpropene . Their differences in phenyl group positioning significantly influence steric and electronic properties:
Key Observations :
- Melting Points : The 3,3-isomer has a lower melting point than the 1,1-isomer, likely due to reduced symmetry and weaker crystal lattice interactions.
- Synthetic Challenges : The 3,3-isomer requires meticulous purification (e.g., fractional crystallization) to achieve >90% isomeric purity , whereas 1,1- and 1,2-isomers are more readily isolated via Pd-catalyzed alkylation .
This compound :
- Cross-Dehydrogenative Coupling (CDC) : Reacts with aldehydes/ketones under Cu catalysis via allylic cation intermediates, yielding products in 72–98% efficiency .
- Azide Additions : Undergoes regioselective bromine azide (BrN₃) addition in polar solvents, with phenyl migration influenced by steric control .
1,1-Diphenylpropene :
- Pd-Catalyzed Alkylation : Synthesized in PEG-400/H₂O systems with high selectivity .
- Limited Migratory Tendency: Unlike the 3,3-isomer, phenyl migration is less prevalent in BrN₃ additions due to steric constraints .
1,2-Diphenylpropene :
- Catalytic Applications : Used in asymmetric hydrogenation with Ir complexes, where substituent positions enhance catalyst selectivity .
Pharmacological and Industrial Relevance
- This compound : Found in Dalbergia heartwood, it is associated with tumor-promotion inhibitory activity (IC₅₀ = 212–303 μmol/TPA) .
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